2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol
Overview
Description
2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol is a complex organic compound that features a quinazoline core linked to a piperazine ring, which is further substituted with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Piperazine: The quinazoline core is then reacted with piperazine derivatives, often under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the piperazine ring, which can be carried out using nitrating agents like nitric acid or a mixture of sulfuric and nitric acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting enzymes or receptors involved in diseases like cancer and neurological disorders.
Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: A related compound used as an intermediate in the synthesis of triazole medicines.
Uniqueness
2-(4-{4-[4-(4-Nitrophenyl)piperazin-1-yl]quinazolin-2-yl}piperazin-1-yl)ethanol is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a quinazoline core with a nitrophenyl-substituted piperazine ring makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
2-[4-[4-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-2-yl]piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O3/c32-18-17-27-9-11-30(12-10-27)24-25-22-4-2-1-3-21(22)23(26-24)29-15-13-28(14-16-29)19-5-7-20(8-6-19)31(33)34/h1-8,32H,9-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNMIMPRXQUDMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3C(=N2)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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